molecular formula C18H21N5O2 B2427823 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide CAS No. 899752-06-8

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide

Cat. No.: B2427823
CAS No.: 899752-06-8
M. Wt: 339.399
InChI Key: GMHJWJQLNFEFSG-UHFFFAOYSA-N
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Description

“N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide” is an organic compound that belongs to the class of compounds known as pyrazolo[3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but not sharing a nitrogen atom with a pyrimidine ring .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazolo[3,4-d]pyrimidine ring system. This structure consists of a pyrazole ring fused to but not sharing a nitrogen atom with a pyrimidine ring .

Scientific Research Applications

Anticancer and Anti-inflammatory Applications

Pyrazolo[3,4-d]pyrimidine derivatives, including compounds similar to N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide, have shown promise in anticancer and anti-inflammatory applications. For example, Rahmouni et al. (2016) synthesized a series of pyrazolo[3,4-d]pyrimidines that exhibited cytotoxic activities against cancer cell lines HCT-116 and MCF-7, and also inhibited 5-lipoxygenase, an enzyme involved in inflammation (Rahmouni et al., 2016).

Adenosine Receptor Affinity

Compounds in the pyrazolo[3,4-d]pyrimidine class have been investigated for their affinity to adenosine receptors. Harden et al. (1991) explored pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine, finding that specific substitutions could enhance affinity for adenosine receptors, which are important in various physiological processes (Harden, Quinn, & Scammells, 1991).

Antimicrobial and Antioxidant Activities

Further research by Farag and Fahim (2019) into pyrazole and pyrimidine derivatives, including pyrazolo[3,4-d]pyrimidines, revealed significant antimicrobial and antioxidant activities. These findings suggest potential applications in treating infections and managing oxidative stress (Farag & Fahim, 2019).

Antiproliferative and Proapoptotic Effects

Another study by Carraro et al. (2006) highlighted the antiproliferative and proapoptotic effects of pyrazolo[3,4-d]pyrimidine derivatives on cancer cells, suggesting their potential as cancer therapeutics. They specifically inhibit Src phosphorylation and affect the expression of the anti-apoptotic gene BCL2 (Carraro et al., 2006).

Insecticidal and Antibacterial Potential

Deohate and Palaspagar (2020) investigated pyrimidine-linked pyrazole heterocyclics, related to pyrazolo[3,4-d]pyrimidines, for their insecticidal and antibacterial properties. This research opens avenues for potential applications in agriculture and infection control (Deohate & Palaspagar, 2020).

Future Directions

The future directions for this compound could involve further exploration of its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential biological activities could be investigated further, given the wide range of activities exhibited by related compounds .

Properties

IUPAC Name

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-18(2,3)23-16-14(11-20-23)17(25)22(12-19-16)21-15(24)10-9-13-7-5-4-6-8-13/h4-8,11-12H,9-10H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHJWJQLNFEFSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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